Aluminum fluoride hydrate

Descripción general

Descripción

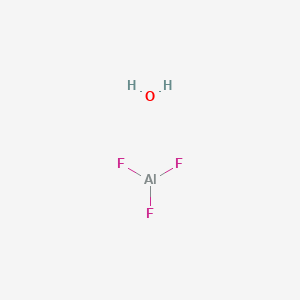

Aluminum fluoride hydrate is an inorganic compound with the chemical formula AlF₃·xH₂O. It forms hydrates, which are colorless solids. The compound is known for its role in various industrial processes, particularly in the production of aluminum. This compound is also used in scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminum fluoride hydrate can be synthesized through several methods. One common laboratory method involves treating aluminum hydroxide or aluminum with hydrogen fluoride. The reaction is as follows:

Al(OH)3+3HF→AlF3+3H2O

Industrial Production Methods

In industrial settings, this compound is primarily produced by reacting aluminum trihydrate with fluorspar (calcium fluoride) or fluosilicic acid. The reaction with fluorspar is represented by:

Al(OH)3+3CaF2+3H2SO4→AlF3+3CaSO4+3H2O

Análisis De Reacciones Químicas

Thermal Dehydration and Calcination

Dehydration of AlF₃·3H₂O occurs in stages, producing anhydrous AlF₃:

Critical Parameters :

| Process Stage | Temperature Range | Product Characteristics |

|---|---|---|

| Initial Dehydration | 80–95°C | Semi-hydrate (AlF₃·0.5H₂O) |

| Final Calcination | 550–600°C | Anhydrous AlF₃ (86–96% purity) |

Challenges :

Hydrolysis and Side Reactions

In aqueous environments, AlF₃·3H₂O undergoes partial hydrolysis influenced by pH and temperature:

Acidic Conditions (pH 1–3) :

Neutral/Alkaline Conditions :

Structural and Crystallographic Analysis

Hydrate Forms :

Thermal Stability :

-

Cubic hydrate retains water up to 573 K, transitioning to rhombohedral AlF₃ at higher temperatures .

Thermodynamic Data

Heats of Reaction :

| Reaction | ΔH (kJ/mol) | Method | Source |

|---|---|---|---|

| AlF₃·3H₂O → AlF₃ + 3H₂O | 1507.8 ± 1.2 | Bomb Calorimetry | |

| AlF₄⁻ + AlF₃ → AlF₄⁻·AlF₃ | 204 ± 4.2 | Thermochemical Analysis |

Clustering Reactions :

Aplicaciones Científicas De Investigación

Metallurgical Applications

Electrolytic Aluminum Production

Aluminum fluoride hydrate plays a crucial role in the production of aluminum through electrolysis. It serves as an additive in the electrolyte bath, primarily composed of molten cryolite () and aluminum oxide (). The addition of aluminum fluoride lowers the melting point of the mixture and enhances electrical conductivity, thereby improving the efficiency of aluminum extraction from its ore. This application accounts for over 95% of aluminum fluoride usage in the industry .

Ceramics and Glass Manufacturing

Ceramic Glazes

In ceramics, this compound is utilized as a key ingredient in glazes. Its presence contributes to the aesthetic properties of ceramic products, providing a glossy finish and enhancing durability. The compound is also involved in the formulation of refractory ceramics, which are materials designed to withstand high temperatures without deforming .

Fluoroaluminate Glass

Aluminum fluoride is integral to the production of fluoroaluminate glass, which finds applications in optical fibers and imaging systems. The unique properties of this glass make it suitable for medical applications as well .

Food and Beverage Industry

Fermentation Inhibition

Interestingly, this compound has been noted for its use in the food and beverage sector, particularly in beer and wine production. It acts as an inhibitor of fermentation processes, which can be beneficial for controlling yeast activity during production .

Optical Coatings

Thin Films for Optical Devices

Aluminum fluoride is employed in the manufacturing of thin films for optical coatings, such as lenses and mirrors. Its low refractive index makes it ideal for enhancing light transmission and reducing reflection in optical devices .

Research and Development

Case Studies

- A study on the dehydration process of aluminum fluoride hydrates demonstrated a two-stage method that improves yield and purity while simplifying operational procedures. This method involves initially dehydrating to form aluminum semi-hydrate (), followed by calcination to achieve high-purity aluminum fluoride .

- Research has indicated that aluminum fluoride hydrates can be utilized in various chemical processes due to their stability and reactivity under specific conditions, paving the way for further innovations in material science .

Mecanismo De Acción

The mechanism of action of aluminum fluoride hydrate involves its ability to form complexes with other metal ions and mimic phosphate groups. This property allows it to influence various biochemical pathways, particularly those involving ATP phosphohydrolases and phospholipase D. The formation of aluminum fluoride complexes can inhibit or activate specific enzymes, thereby affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Aluminum Chloride (AlCl₃): Similar in structure but differs in reactivity and applications.

Aluminum Bromide (AlBr₃): Another halide of aluminum with distinct chemical properties.

Aluminum Iodide (AlI₃): Less commonly used but shares some similarities in terms of complex formation.

Uniqueness

Aluminum fluoride hydrate is unique due to its ability to form stable complexes and its role in lowering the melting point of electrolytes in aluminum production. Its reactivity with various reagents and its applications in different fields make it a versatile compound in both industrial and research settings.

Actividad Biológica

Aluminum fluoride hydrate (AlF₃·3H₂O) is a compound that has garnered attention for its biological activity, particularly in relation to its interactions with cellular processes. This article provides a detailed overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is a hydrated form of aluminum fluoride, commonly used in various industrial applications. Its significance in biological systems arises from its ability to mimic phosphate groups, influencing several biochemical pathways.

- Phosphoryl Transfer Reactions : Aluminum fluoride complexes are known to bind to and activate heterotrimeric G proteins, which are crucial for signal transduction in cells. This binding mimics the transition state of phosphoryl transfer reactions, which are fundamental to cellular metabolism, growth, and differentiation .

- Enzyme Inhibition : Research indicates that aluminum fluoride can inhibit certain enzymes, such as phospholipase D (PLD), in rat submandibular gland cell-free lysates. This inhibition suggests that AlF₄⁻ (the anion formed from aluminum fluoride) can interfere with normal enzymatic activities related to cell signaling and metabolism .

- Neurotoxicity : The neurotoxic effects associated with fluoride compounds are partly attributed to aluminum fluoride complexes. These complexes can influence the activity of ATP phosphohydrolases and phospholipase D, leading to disruptions in normal neuronal function .

Case Study 1: G Protein Activation

A study investigated the role of aluminum fluoride in G protein activation. It was found that aluminum fluoride could effectively stimulate GTPase activity, providing insights into the molecular mechanisms underlying G protein signaling pathways. The findings highlighted the utility of aluminum fluoride as a tool for studying G protein dynamics in vivo .

Case Study 2: Imaging Atherosclerosis

In a study involving aluminum fluoride-18 labeled folate, researchers explored its potential as an imaging agent for assessing atherosclerotic inflammation. The results indicated that this compound could be used effectively for in vivo detection of inflammation in macrophages within atherosclerotic plaques, demonstrating its relevance in medical imaging and diagnostics .

Data Table: Biological Effects of this compound

Propiedades

IUPAC Name |

trifluoroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583428 | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0, 32287-65-3 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32287-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.